
6-Bromobenzo(A)pyrene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-Bromobenzo[a]pyrene and related compounds involves complex organic reactions. One notable method involves the Sonogashira coupling-benzannulation reaction. For instance, 6H-dibenzo[b,d]pyran-6-ones were synthesized via a sequential one-pot procedure utilizing Sonogashira coupling and benzannulation reactions, indicating a methodology that could be adapted for 6-Bromobenzo[a]pyrene synthesis (Kawasaki & Yamamoto, 2002).
Molecular Structure Analysis
Studies on similar compounds have demonstrated the impact of substitutions on molecular structure. For instance, the crystal structure analysis of 6-nitrobenzo[a]pyrene showed significant deviation from planarity due to the substituent, which could imply similar structural alterations in 6-Bromobenzo[a]pyrene (Warner et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving brominated PAHs typically include halogen-lithium exchange, Sonogashira coupling, and hydroxyl-directed regioselective functionalizations. For example, the synthesis of (+/-)-trans-7,8-Dihydrodiol of 6-Fluoro-benzo[a]pyrene via hydroxyl-directed regioselective functionalization indicates how brominated analogs might undergo similar reactions (Zajc, 1999).
Physical Properties Analysis
The physical properties of brominated PAHs can be inferred from studies on nitro-substituted analogs, where crystalline structure and intermolecular interactions significantly influence the substance's physical state and stability (Warner et al., 2003).
Chemical Properties Analysis
The chemical behavior of 6-Bromobenzo[a]pyrene can be anticipated to involve reactions characteristic of brominated aromatic compounds, including participation in electrophilic substitution reactions and potential for further functionalization. Research on the metabolism of similar compounds, like the stereoselective metabolism of 6-bromobenzo[a]pyrene by rat liver microsomes, provides insight into the chemical properties and reactivity of these molecules (Fu & Yang, 1982).
Wissenschaftliche Forschungsanwendungen
Organic Electronics : 6-Bromobenzo[a]pyrene derivatives are used in organic electronics, particularly in the construction of organic light-emitting diodes (OLEDs). Derivatives such as tetrasubstituted carbazole and phenothiazine are synthesized from 6-Bromobenzo[a]pyrene and show promising performance in OLEDs with blue and green emissions (Salunke et al., 2016).
Cancer Research : 6-Bromobenzo[a]pyrene is studied for its role in cancer research. For example, its effects on liver enzymes and ascorbic acid excretion in mice have been examined, providing insights into its potential carcinogenicity (Dewhurst & Kitchen, 1973). Additionally, its tumorigenicity in mouse skin and rat mammary gland has been investigated, showing that bromo substitution at C-6 in benzo[a]pyrene reduces or eliminates carcinogenic activity (Cavalieri et al., 2004).
Metabolic Studies : Research on the stereoselective metabolism of 6-Bromobenzo[a]pyrene by liver microsomes and the absolute configuration of its metabolites contributes to a better understanding of its metabolic pathways (Fu & Yang, 1982).
Environmental Pollutant Analysis : 6-Bromobenzo[a]pyrene is also studied in the context of environmental pollution. For example, its metabolism as a mutagenic environmental pollutant and the metabolic activation involving ring oxidation have been explored (Fu et al., 1982).
Wirkmechanismus
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromobenzo[a]pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Br/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSYSGSEEADMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2Br)C=CC5=CC=CC(=C54)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175493 | |
| Record name | 6-Bromobenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
...NUMEROUS CARCINOGENS OF ELECTROPHILIC REACTANT TYPE...BIND TO DNA. ... WITH...B(A)P, THROUGH ITS ACTIVATED FORM, 7,8-DIHYDRODIOL-9,10-EPOXIDE, /ALKYLATION/ REACTION IS THRU 10 CARBON...TO THE 2-AMINO POSITION IN GUANYLIC ACID. IN ADDN, THERE ARE MINOR INTERACTIONS WITH OTHER PURINES & PYRIMIDINES... /BENZO(A)PYRENE/ | |
| Record name | 6-BROMOBENZO(A)PYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1983 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
6-Bromobenzo(A)pyrene | |
CAS RN |
21248-00-0 | |
| Record name | 6-Bromobenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21248-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromobenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021248000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromobenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMOBENZO(A)PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I5Z76T77D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-BROMOBENZO(A)PYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1983 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the metabolism of 6-Bromobenzo[a]pyrene?
A1: Studies have shown that 6-Bromobenzo[a]pyrene is metabolized by rat liver microsomes, with a preference for the formation of specific trans-dihydrodiol metabolites. [] This suggests that the compound undergoes enzymatic modifications within the body, likely influencing its activity and fate.
Q2: How does the structure of 6-Bromobenzo[a]pyrene affect its ability to induce lipid peroxidation upon exposure to UVA light?
A2: Research indicates that 6-Bromobenzo[a]pyrene, along with other halogenated polycyclic aromatic hydrocarbons (PAHs), can induce lipid peroxidation when exposed to UVA light. [] While the exact mechanism is not fully elucidated in the provided abstracts, the presence of halogens like bromine likely influences the molecule's photochemical properties and its interaction with lipids, leading to oxidative damage.
Q3: Are there different methods for synthesizing 6-Bromobenzo[a]pyrene and its derivatives?
A3: Yes, researchers have developed different synthetic pathways. One method uses a two-step process starting from 6-Bromobenzo[a]pyrene and involves reactions with lead tetra-acetate and n-butyl-lithium to produce benzo[a]pyren-1-ol. [] Another method uses 6-Bromobenzo[a]pyrene to synthesize tritium-labeled 6-bromobenzo[a]pyrene (benzo[a]pyrene-6-t) and its K-region oxidized derivatives, which are important for studying the compound's metabolism and carcinogenicity. []
Q4: What is the potential carcinogenic risk of 6-Bromobenzo[a]pyrene compared to other halogenated benzo[a]pyrene derivatives?
A4: While the provided abstracts do not directly compare the carcinogenicity of 6-Bromobenzo[a]pyrene to other derivatives, they highlight that halogenated PAHs, including 6-Bromobenzo[a]pyrene, are found in environmental pollutants and have shown tumorigenic activity in animal models. [] This highlights the need for further research into the specific carcinogenic potential of 6-Bromobenzo[a]pyrene and its mechanisms of action.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



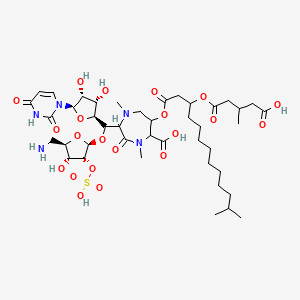
![(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1203598.png)
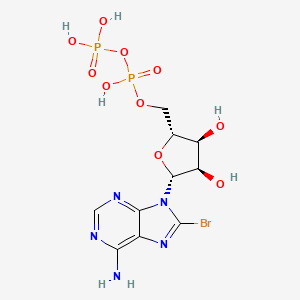
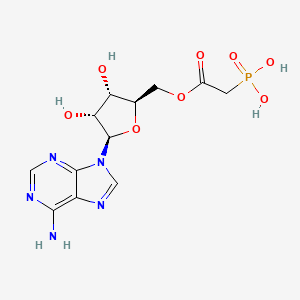

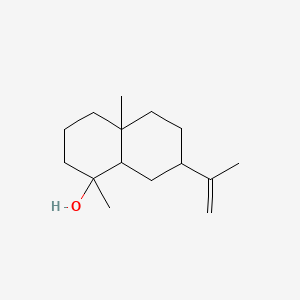


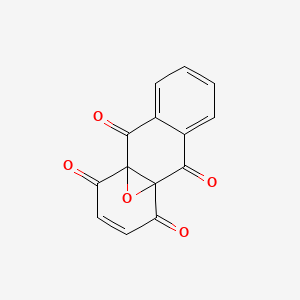
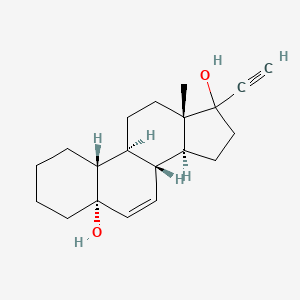
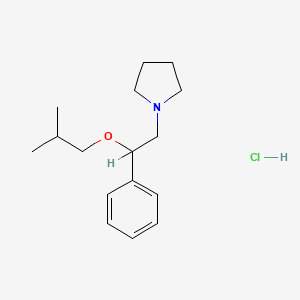
![2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B1203616.png)
![13,14-Dihydroxy-1,8,12-trimethyl-4-methylidene-1,2,3,3a,4,5,6,7,8,9,10,12a-dodecahydro-1,11-ethanocyclopenta[11]annulen-5-yl acetate](/img/structure/B1203617.png)
